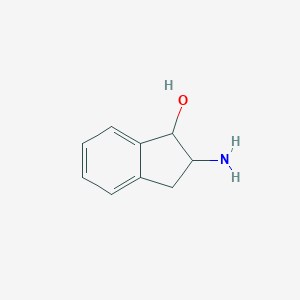

2-Aminoindan-1-ol

Overview

Description

Synthesis Analysis

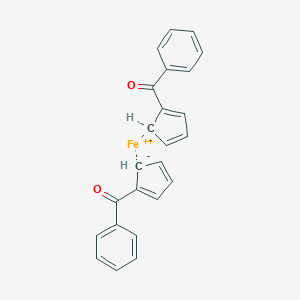

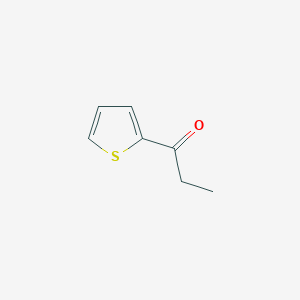

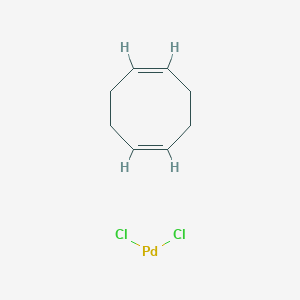

2-Aminoindan-1-ol and its derivatives are synthesized through various methods. A notable approach involves the conversion of indan-2-ol through steps like acetylation, electrophilic bromination, deacetylation, and dimethoxylation, followed by azidation and Pd–C catalyzed hydrogenation to yield 2-amino-5,6-dimethoxyindan hydrochloride (Göksu & SeÇen, 2005). Another pathway involves the Grignard reaction between 1-(2-aminoaryl)ketones and alkynylmagnesium bromides, leading to carbonylative conditions in the presence of a PdI2-KI catalytic system (Gabriele et al., 2008).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been studied through various methods, including chiral discrimination studies which reveal the importance of the relative configuration of amino and hydroxy groups in supramolecular hydrogen-bond networks (Kinbara, Katsumata, & Saigo, 2003). Such structural configurations are crucial for understanding the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including condensation and oxidative bond formation processes. These reactions are pivotal for synthesizing amino-substituted 1,3,4-oxadiazoles and thiadiazoles, demonstrating the compound's versatility in organic synthesis (Niu et al., 2015).

Physical Properties Analysis

The physical properties of this compound derivatives are influenced by their molecular structure. The study of these properties is essential for applications in material science and pharmaceuticals. For example, the enantioselective enzymatic reactions used for synthesizing cis- and trans-1-amino-2-indanol showcase the impact of molecular structure on physical properties (Yun et al., 2006).

Scientific Research Applications

Chiral Discrimination of Acids : 2-Aminoindan-1-ol has been used in the diastereomeric resolution of 2-arylalkanoic acids, demonstrating its utility in chiral discrimination and resolving agents in chemistry (Kinbara, Katsumata, & Saigo, 2003).

Organocatalytic Conjugate Addition : It serves as an efficient H-bonding organocatalyst in the conjugate addition of formaldehyde hydrazones to β,γ-unsaturated α-keto esters, highlighting its role in organic synthesis (Herrera et al., 2007).

Potential Psychoactive Substances : 2-Aminoindan has been reviewed for its potential as a new class of psychoactive substances. The study considers the chemistry, pharmacology, and toxicological aspects of this compound (Sainsbury et al., 2011).

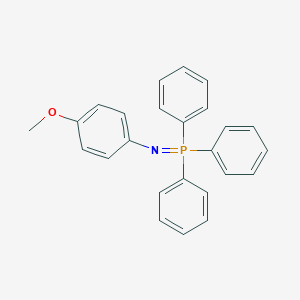

Asymmetric Transfer Hydrogenation : This compound has been used as a ligand in asymmetric ruthenium(II)-catalyzed transfer hydrogenation reactions of ketones, showing its effectiveness in inducing chirality in chemical reactions (Palmer et al., 2002).

NMDA Receptor Antagonists : Research has shown the synthesis and pharmacological evaluation of 1-aminoindan-2-ol tetracyclic lactams as NMDA receptor antagonists, indicating potential applications in neurological disorders (Espadinha et al., 2020).

Metabolic Fate in Drug Testing : The metabolic fate of 2-aminoindan has been studied in vitro and in vivo to support drug testing, providing insights into its metabolism and potential detection in biological samples (Manier et al., 2019).

Phenylalanine Ammonia-Lyase Inhibition : 2-Aminoindan analogues have been used as inhibitors of phenylalanine ammonia-lyase, contributing to our understanding of this enzyme's function and potential therapeutic applications (Appert, Zoń, & Amrhein, 2003).

Neuroprotective Properties : Studies have shown the neuroprotective properties of aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively. These findings suggest potential applications in treating neurodegenerative disorders (Bar‐Am, Amit, & Youdim, 2007).

Mechanism of Action

Target of Action

2-Aminoindan-1-ol, also known as 2-amino-2,3-dihydro-1H-inden-1-ol, primarily interacts with plasma membrane monoamine transporters and α2-adrenergic receptors . These targets play crucial roles in the regulation of neurotransmitter release and reuptake, which are essential for maintaining normal brain function.

Mode of Action

The compound acts as a selective substrate for norepinephrine (NET) and dopamine (DAT) transporters . It interacts with these targets, leading to changes in the reuptake of neurotransmitters. Ring substitution in the compound increases its potency at the serotonin transporter (SERT), while reducing potency at DAT and NET .

Biochemical Pathways

The interaction of this compound with monoamine transporters affects the monoaminergic system, which includes dopamine, norepinephrine, and serotonin pathways . These pathways are involved in various physiological functions, including mood regulation, reward, and cognition.

Pharmacokinetics

Similar compounds like rasagiline have shown improved absorption with more balanced peak concentrations when administered via a transdermal patch compared to an oral tablet . This suggests that the method of administration may significantly impact the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with monoamine transporters and α2-adrenergic receptors. By modulating the function of these targets, this compound can influence neurotransmitter levels and neuronal signaling .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-amino-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWCWYGWEVVDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20933902 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15028-16-7, 13575-72-9, 23337-80-6 | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15028-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminoindan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015028167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20933902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminoindan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,2S)-2-amino-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

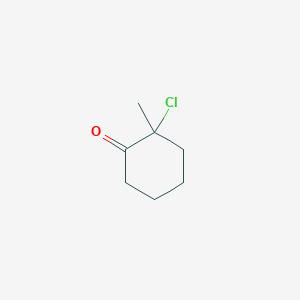

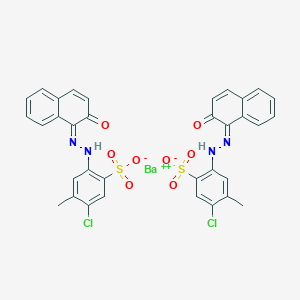

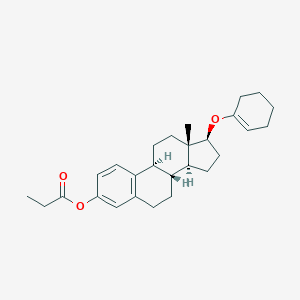

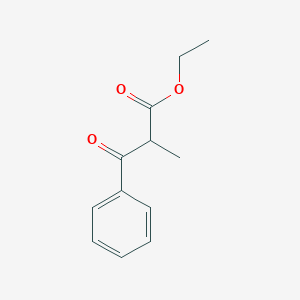

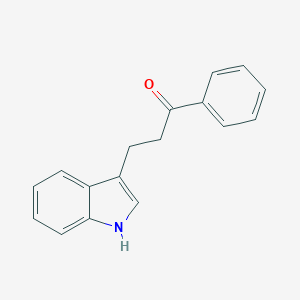

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2-aminoindan-1-ol effective for chiral resolution?

A1: this compound, especially in its enantiopure trans-isomer form, displays promising resolving ability for chiral compounds like 2-arylalkanoic acids. [, ] This effectiveness stems from its ability to form distinct, stable hydrogen bond networks with different enantiomers. Depending on the specific isomer (trans-1-aminoindan-2-ol or trans-2-aminoindan-1-ol), the hydrogen bonding patterns vary, leading to preferential crystallization of a specific diastereomeric salt. [] This difference in solubility between diastereomeric salts allows for the separation and purification of enantiomers from a racemic mixture.

Q2: How does the position of the amino and hydroxyl groups on the indane ring affect the resolving ability of this compound?

A2: Research indicates that both the relative configuration and the position of the amino and hydroxyl groups significantly influence the resolving ability of this compound. [] For instance, trans-1-aminoindan-2-ol effectively resolves 2-arylalkanoic acids with naphthyl substituents, forming a reinforced columnar hydrogen bond network in the less-soluble diastereomeric salt. [] Conversely, trans-2-aminoindan-1-ol exhibits broader resolving ability, effectively separating a range of 2-arylalkanoic acids, particularly those with a methyl substituent at the α-position. In these cases, a stable hydrogen-bond sheet, often incorporating water molecules, is observed in the less-soluble salt. [] These structural differences highlight how subtle variations in the resolving agent's structure lead to different interactions and ultimately influence its effectiveness for specific target molecules.

Q3: Has the absolute configuration of this compound derivatives been determined?

A3: Yes, the absolute configuration of certain this compound derivatives, specifically (1R,2R)-(-)-2-aminoindan-1-ol and (1R,2R)-(-)-2-amino-5-methoxyindan-1-ol, has been successfully determined using chemical correlation and X-ray crystallography. [] This knowledge is crucial for understanding the stereochemical interactions involved in chiral resolution and for designing more effective resolving agents in the future.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.